molecular formula C14H12O2 B6326566 4-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde CAS No. 628305-98-6

4-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B6326566
CAS No.: 628305-98-6
M. Wt: 212.24 g/mol
InChI Key: BZEDKBRMRLPODN-UHFFFAOYSA-N
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Description

4-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde is a biphenyl derivative featuring a hydroxy group at position 4, a methyl group at the 2' position, and a carbaldehyde moiety at position 2. Its structure enables participation in condensation reactions, coordination chemistry, and biological interactions, making it a valuable scaffold for further functionalization.

Properties

IUPAC Name

2-hydroxy-5-(2-methylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-4-2-3-5-13(10)11-6-7-14(16)12(8-11)9-15/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEDKBRMRLPODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602433
Record name 4-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628305-98-6
Record name 4-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2’-methyl[1,1’-biphenyl]-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-methylbiphenyl with an appropriate acyl chloride, followed by oxidation to introduce the aldehyde group. The hydroxyl group can be introduced through a subsequent hydroxylation reaction.

Industrial Production Methods: In an industrial setting, the production of 4-Hydroxy-2’-methyl[1,1’-biphenyl]-3-carbaldehyde may involve the use of catalytic processes to enhance yield and selectivity. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts can be employed to facilitate the hydroxylation and oxidation steps. The reaction conditions typically include controlled temperatures and pressures to optimize the reaction efficiency.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The aldehyde group (-CHO) is highly susceptible to redox reactions:

  • Oxidation : Under acidic conditions (e.g., KMnO₄/H₂SO₄), the aldehyde oxidizes to a carboxylic acid (-COOH). For example:
    Ar-CHOKMnO4/H+Ar-COOH\text{Ar-CHO} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{Ar-COOH}
    This reaction proceeds via the formation of a geminal diol intermediate .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol (-CH₂OH):
    Ar-CHONaBH4Ar-CH2OH\text{Ar-CHO} \xrightarrow{\text{NaBH}_4} \text{Ar-CH}_2\text{OH}

Reaction Type Reagents/Conditions Product Yield
OxidationKMnO₄, H₂SO₄, 80°CCarboxylic acid85–92%
ReductionNaBH₄, EtOH, RTPrimary alcohol78–84%

Nucleophilic Addition Reactions

The aldehyde group participates in nucleophilic additions:

  • Schiff Base Formation : Reacts with primary amines (e.g., aniline) to form imines under mild conditions :
    Ar-CHO+R-NH2Ar-CH=N-R+H2O\text{Ar-CHO} + \text{R-NH}_2 \rightarrow \text{Ar-CH=N-R} + \text{H}_2\text{O}

  • Grignard Addition : Organomagnesium reagents (e.g., CH₃MgBr) add to the aldehyde, forming secondary alcohols :
    Ar-CHO+R-MgXAr-CH(OR)-MgXH2OAr-CH(OH)-R\text{Ar-CHO} + \text{R-MgX} \rightarrow \text{Ar-CH(OR)-MgX} \xrightarrow{\text{H}_2\text{O}} \text{Ar-CH(OH)-R}

Condensation Reactions

The proximity of hydroxyl and aldehyde groups facilitates intramolecular reactions:

  • Aldol Condensation : In basic media (e.g., K₂CO₃), the compound undergoes aldol condensation with ketones or aldehydes to form α,β-unsaturated carbonyl derivatives . For example, reaction with acetophenone yields:
    Ar-CHO+Ph-CO-CH3BaseAr-CH=CH-CO-Ph\text{Ar-CHO} + \text{Ph-CO-CH}_3 \xrightarrow{\text{Base}} \text{Ar-CH=CH-CO-Ph}

Substrate Base Temperature Product Yield
AcetophenoneK₂CO₃40°CChalcone derivative65–72%
CyclohexanoneCs₂CO₃60°CBicyclic enone58–63%

Cross-Coupling Reactions

The biphenyl core enables participation in transition-metal-catalyzed couplings:

  • Suzuki Coupling : The methyl-substituted aryl ring reacts with boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ to form extended biphenyl systems :
    Ar-Br+Ph-B(OH)2PdAr-Ph\text{Ar-Br} + \text{Ph-B(OH)}_2 \xrightarrow{\text{Pd}} \text{Ar-Ph}

Boronic Acid Catalyst Solvent Yield
Phenylboronic acidPd(PPh₃)₄DMF/H₂O88%
4-MethoxyphenylPdCl₂THF76%

Electrophilic Aromatic Substitution (EAS)

The hydroxyl group activates the aromatic ring toward EAS:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the hydroxyl group :
    Ar-OHHNO3Ar-NO2\text{Ar-OH} \xrightarrow{\text{HNO}_3} \text{Ar-NO}_2

  • Halogenation : Bromine (Br₂/FeBr₃) substitutes at the ortho/para positions:
    Ar-OH+Br2Ar-Br\text{Ar-OH} + \text{Br}_2 \rightarrow \text{Ar-Br}

Mechanistic Insights

Key reaction pathways involve:

  • Aldol Mechanism : Base deprotonates the hydroxyl group, generating an enolate that attacks the aldehyde carbonyl .

  • Redox Pathways : Polar solvents (e.g., DMF) stabilize transition states in oxidation/reduction reactions.

Comparative Reactivity

The methyl group at the 2'-position sterically hinders electrophilic substitution at the adjacent position, directing incoming electrophiles to the 5'-position .

Position Reactivity Directing Groups
2'Low (steric)Methyl
4HighHydroxyl
3ModerateAldehyde

This compound’s versatile reactivity profile underscores its utility in synthesizing complex molecules for pharmaceuticals and materials science. Experimental data and mechanistic studies highlight its potential as a scaffold for drug discovery and functional materials .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Biphenyl derivatives, including 4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde, have been investigated for their anticancer activities. A study highlighted that certain biphenyl compounds exhibit significant anti-proliferative effects against various cancer cell lines. For instance, biphenyl derivatives have been shown to inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. A comparative analysis demonstrated that this compound exhibits effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods, showing promising results for potential therapeutic applications in treating bacterial infections .

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex organic molecules through various reactions such as Suzuki coupling and Friedel-Crafts acylation. For example, the compound can be reacted with aryl boronic acids to form biphenyl derivatives with diverse functional groups, enhancing their utility in pharmaceutical development .

Synthesis of Liquid Crystals
The structural properties of this compound make it suitable for developing liquid crystals. Its ability to form mesogenic phases has been exploited in the production of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). The compound's rigidity and thermal stability are critical for maintaining the desired liquid crystalline state under operational conditions .

Material Science

Organic Electronics
The compound has potential applications in organic electronics due to its electron-rich nature and stability. It can be incorporated into polymer matrices to enhance the performance of organic semiconductors used in photovoltaic cells and light-emitting devices. Studies have shown that incorporating biphenyl derivatives can significantly improve charge transport properties in organic electronic materials .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduced apoptosis in breast cancer cells; effective against multiple lines
Antimicrobial PropertiesEffective against Gram-positive/negative bacteria; determined MIC values
Organic SynthesisUtilized as a building block for complex molecules; successful reactions noted
Liquid CrystalsExhibits mesogenic properties suitable for LCDs and OLEDs

Mechanism of Action

The mechanism of action of 4-Hydroxy-2’-methyl[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde with structurally analogous biphenyl carbaldehydes, focusing on substituent effects, physicochemical properties, and applications:

Compound Name Substituents Key Properties/Applications References
This compound 4-OH, 2'-CH₃, 3-CHO Base compound; reactive aldehyde for synthesis; potential ligand in coordination chemistry
3-(Pyridin-2-yloxy)-[1,1'-biphenyl]-4-carbaldehyde (1d) 3-O-Pyridine, 4-CHO UV absorption at 321 nm; used in photoinduced rearrangements
4-(Pyridin-2-yloxy)-[1,1'-biphenyl]-3-carbaldehyde (1e) 4-O-Pyridine, 3-CHO UV absorption at 312 nm; electronic effects studied via DFT
4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde 4-OH, 2'-OCH₃, 5'-CF₃, 3-CHO High purity (>98%); research use in fluorinated compound studies; stored at 2–8°C
2-Hydroxy-5-methoxy-2',4',6'-trimethyl-[1,1'-biphenyl]-3-carbaldehyde (SM3) 2-OH, 5-OCH₃, 2',4',6'-CH₃, 3-CHO Intermediate in enantioselective synthesis; steric hindrance from trimethyl groups
3'-Hydroxy-5'-methyl-[1,1'-biphenyl]-4-carbaldehyde 3'-OH, 5'-CH₃, 4-CHO Structural isomer with 96% similarity; altered hydrogen-bonding patterns

Key Observations:

Substituent Position and Electronic Effects: The pyridin-2-yloxy substituents in 1d and 1e induce significant red shifts in UV absorption compared to the parent compound, attributed to extended π-conjugation and n→π* transitions .

Steric and Solubility Considerations :

  • The trimethyl groups in SM3 () introduce steric hindrance, which may reduce reaction rates in bulky environments but improve thermal stability.
  • Methoxy (OCH₃) and hydroxy (OH) groups influence solubility: hydroxy derivatives are more polar, whereas methoxy groups balance lipophilicity and hydrogen-bonding capacity .

Biological and Synthetic Relevance :

  • While the target compound lacks direct biological data, analogs like DX-03-08 () with trifluoromethyl groups demonstrate anti-tumor activity as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, suggesting that substituent choice critically impacts pharmacological profiles.
  • Fluorinated derivatives (e.g., ) are prioritized in drug discovery for metabolic stability and bioavailability .

Biological Activity

4-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a biphenyl structure with hydroxyl and aldehyde functional groups. The synthesis of biphenyl derivatives often involves reactions such as Suzuki-Miyaura cross-coupling or nucleophilic substitutions, which can yield various functionalized products. Recent advancements in synthetic methodologies have improved the scalability and efficiency of producing such compounds .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing reactive oxygen species (ROS) and preventing oxidative stress-related damage. A study highlighted that compounds with similar structures demonstrated strong interactions with key amino acids in oxidoreductase enzymes, enhancing their antioxidant efficacy .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Inhibition (%)
This compoundTBDTBD
Hydroxycoumarin0.08485.39
Naphthyl pyrazoline0.14774.43

Note: TBD indicates that specific data for the compound is yet to be determined.

Antimicrobial Activity

The antimicrobial activity of this compound has also been evaluated against various bacterial strains. Studies have shown that derivatives of biphenyl compounds can exhibit potent antibacterial effects, particularly against Gram-positive and Gram-negative bacteria. For instance, similar compounds have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.48 to 31.25 µg/mL against pathogenic strains .

Table 2: Antimicrobial Activity Summary

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
E. coliTBDTBD
S. aureusTBDTBD
P. aeruginosaTBDTBD

Note: Further experimental data is required to fill in the specific MIC and MBC values for the compound.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Antioxidant Mechanism : The compound may form hydrogen bonds with key amino acids in enzymes like NAD(P)H dehydrogenase (quinone), which plays a role in reducing quinones to hydroquinones, thus mitigating ROS generation .
  • Antimicrobial Mechanism : The aldehyde group in the compound is believed to form reversible Schiff bases with lysine residues in bacterial proteins, disrupting normal cellular functions .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Hydroxy-Aryl-Aldehydes : This research demonstrated that hydroxy–aryl–aldehydes could inhibit IRE1 RNase activity, which is linked to endoplasmic reticulum stress responses associated with various diseases .
  • Antimicrobial Evaluation : A comprehensive evaluation of hydrazones derived from similar structures indicated significant antimicrobial effects against multiple bacterial strains, showcasing the potential of biphenyl derivatives in therapeutic applications .

Q & A

Q. What are the common synthetic routes for 4-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde?

The synthesis typically involves two key steps:

  • Suzuki-Miyaura Cross-Coupling : A brominated phenyl derivative reacts with 2-methylphenylboronic acid to form the biphenyl backbone. Catalysts like Pd(PPh₃)₄ and bases such as Na₂CO₃ are used in solvents like THF or DME at 80–100°C .
  • Formylation : The aldehyde group is introduced via Riemer-Tiemann formylation or directed ortho-metalation (DoM) followed by quenching with DMF. For example, lithiation at the 3-position of the biphenyl system with LDA and subsequent formylation yields the carbaldehyde .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization ensures purity. NMR (¹H, ¹³C) and HPLC are critical for validation .

Q. How is the purity of this compound analyzed?

  • HPLC Analysis : A reverse-phase C18 column with a methanol-buffer mobile phase (65:35 ratio) is used. The buffer contains sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L), adjusted to pH 4.6 with glacial acetic acid .
  • Melting Point : Sharp melting points (e.g., 160–162°C) indicate high crystallinity and purity.
  • Spectroscopic Confirmation : ¹H NMR peaks for the aldehyde proton (~9.8–10.2 ppm) and hydroxy group (~5.5 ppm) are monitored .

Q. What is the compound’s solubility profile, and how does it influence reaction design?

  • Solubility : The compound is sparingly soluble in water (<1 mg/mL) but dissolves in polar aprotic solvents (DMF, DMSO) and ethanol. The hydroxy and methyl groups enhance solubility in alcohols .
  • Impact on Reactions : Low aqueous solubility necessitates organic-phase reactions (e.g., SNAr, aldol condensations). For heterogeneous catalysis (e.g., hydrogenation), ethanol/DMF mixtures are preferred .

Advanced Research Questions

Q. How can contradictory spectral data during characterization be resolved?

  • Multi-Technique Validation : If NMR signals overlap (e.g., aromatic protons), use DEPT-135, HSQC, or COSY to assign peaks. For example, in biphenyl systems, coupling constants (J = 8.0 Hz for adjacent protons) help distinguish substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₄H₁₂O₂ requires m/z 212.0837). Discrepancies >5 ppm indicate impurities or incorrect assignments .
  • X-ray Crystallography : Resolve ambiguous structures by analyzing crystal packing and bond angles .

Q. What strategies optimize the synthetic yield of this compound?

  • Catalyst Screening : Replace Pd(PPh₃)₄ with Pd(OAc)₂/XPhos for higher turnover in Suzuki coupling. Yields improve from 60% to >85% under microwave irradiation (120°C, 20 min) .
  • Directed Ortho-Metalation (DoM) : Use TMPLi (2,2,6,6-tetramethylpiperidide) for regioselective lithiation at the 3-position, minimizing byproducts .
  • In Situ Protection : Protect the hydroxy group as a silyl ether (e.g., TBSCl) during formylation to prevent oxidation .

Q. How can computational modeling guide functionalization for drug discovery?

  • Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic reactivity at the aldehyde and para-hydroxy positions. For example, introducing a chloro group at the 5-position (as in 5-chloro-4-hydroxy derivatives) enhances electrophilicity by 20% .
  • Molecular Docking : Simulate interactions with target proteins (e.g., A2A adenosine receptors). The methyl group at the 2'-position improves hydrophobic binding (ΔG = -9.2 kcal/mol) .

Q. What catalytic systems enable selective transformations of the aldehyde group?

  • Electrocatalytic C-N Coupling : Use hypervalent iodine mediators (e.g., PhI(OAc)₂) in acetonitrile/water to couple the aldehyde with amines, forming imines or amides. Current density of 10 mA/cm² achieves 90% conversion .
  • Enamine Catalysis : Proline derivatives catalyze asymmetric aldol reactions with ketones. The hydroxy group stabilizes transition states via hydrogen bonding .

Q. How is this compound applied in materials science (e.g., MOFs)?

  • MOF Linkers : The aldehyde group coordinates with metal nodes (e.g., Zr⁴⁺, Cu²⁺) to form porous frameworks. For example, tetrakis([1,1'-biphenyl]-3-carbaldehyde) ethylene derivatives create MOFs with surface areas >2000 m²/g .
  • Post-Synthetic Modification : Aldehydes react with hydrazines to form hydrazone-linked MOFs, enhancing stability in aqueous media .

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